8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid
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Overview
Description
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol It is characterized by a spirocyclic structure, which includes an oxaspiro ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-1-oxaspiro[4One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring, followed by oxidation to introduce the oxo group
Industrial Production Methods
Industrial production of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The oxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Similar spirocyclic structure but with different functional group positions.
8-Oxa-2-azaspiro[4.5]decane: Contains a nitrogen atom in the spiro ring, leading to different chemical properties.
Uniqueness
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of an oxaspiro ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7-1-4-10(5-2-7)6-3-8(14-10)9(12)13/h8H,1-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEAWEQVACUTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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